molecular formula C11H11NO3S B2777778 3-(2-methoxyethyl)-2H-1,3-benzothiazine-2,4(3H)-dione CAS No. 338401-71-1

3-(2-methoxyethyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Cat. No.: B2777778
CAS No.: 338401-71-1
M. Wt: 237.27
InChI Key: BKMRVTNVGIPTPD-UHFFFAOYSA-N
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Description

The compound “3-(2-methoxyethyl)-2H-1,3-benzothiazine-2,4(3H)-dione” is a benzothiazine derivative. Benzothiazines are a class of organic compounds containing a benzene ring fused to a thiazine ring. The presence of the methoxyethyl group and the dione group could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused benzene and thiazine rings, along with the methoxyethyl and dione groups. The presence of these functional groups could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzothiazines typically undergo reactions typical of other aromatic heterocycles. The presence of the dione group could make the compound susceptible to reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. The benzothiazine core could contribute to aromaticity and stability, while the methoxyethyl and dione groups could influence polarity and reactivity .

Scientific Research Applications

Synthetic Strategies and Biological Applications

Synthetic Approaches

Benzothiazines, including compounds similar to 3-(2-methoxyethyl)-2H-1,3-benzothiazine-2,4(3H)-dione, have been synthesized through various strategies. These methods mainly involve the use of 2-aminothiophenol, 1,3-dicarbonyl compounds, or α-haloketones. The yields from these synthetic strategies are generally high, indicating efficient processes for creating benzothiazine derivatives (Mir, Dar, & Dar, 2020).

Biological Activities

Benzothiazine compounds have demonstrated a range of biological activities. They are explored for their potential in drug discovery due to their effectiveness as candidates for treating diseases such as cancer, hypertension, microbial infections, and more. The structural similarity of benzothiazines to phenothiazine drugs supports their use in medicinal chemistry, showcasing their versatility and potential in developing new therapeutic agents (Rai et al., 2017).

Therapeutic Potential and Applications

Antimicrobial and Antitumor Potential

Benzothiazine derivatives have been investigated for their antimicrobial and antitumor properties. The development of novel benzothiazine analogs aims to enhance these therapeutic activities, which are crucial in addressing various health challenges. The research indicates that benzothiazines can significantly contribute to the field of therapeutics, offering new avenues for the treatment of infectious diseases and cancer (Rajiv et al., 2017).

Optoelectronic Applications

Beyond their biological activities, benzothiazine derivatives, like those related to quinazolines and pyrimidines, have found applications in the development of optoelectronic materials. These applications include use in electronic devices, luminescent elements, and photoelectric conversion elements, indicating the broad utility of benzothiazine-related compounds in various scientific and industrial fields (Lipunova et al., 2018).

Future Directions

The study of benzothiazine derivatives is an active area of research, particularly in the development of new pharmaceuticals. Future research could potentially explore the biological activity of this specific compound .

Properties

IUPAC Name

3-(2-methoxyethyl)-1,3-benzothiazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-15-7-6-12-10(13)8-4-2-3-5-9(8)16-11(12)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMRVTNVGIPTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2SC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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